N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex benzamide derivative featuring a thiophen-2-ylmethyl substituent, a 1H-imidazole core, and a sulfanyl-linked 2,4,6-trimethylphenyl carbamoyl group. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization steps, as inferred from analogous procedures in the literature. For instance, the use of amidine precursors and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) under inert conditions (argon) is a common strategy for imidazole ring formation .
Properties
IUPAC Name |
3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2/c1-17-12-18(2)24(19(3)13-17)29-23(31)16-34-26-27-9-10-30(26)21-7-4-6-20(14-21)25(32)28-15-22-8-5-11-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIHAVAHBNCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide.
Synthesis of the imidazole ring: This can be done using the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia.
Coupling reactions: The thiophene and imidazole rings are then coupled with the benzamide group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The thiophene and imidazole rings can interact with enzymes and receptors, modulating their activity. The benzamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes align with several classes of bioactive molecules. Below is a detailed comparison based on synthesis, spectral properties, and biological activity:
Structural Analogues with Imidazole-Benzamide Scaffolds
- N-Substituted-4-(1H-imidazol-1-yl)benzamides (e.g., sematilide analogs): Structural Similarity: These compounds share the 1H-imidazol-1-yl-benzamide backbone but lack the thiophen-2-ylmethyl and sulfanyl-carbamoyl substituents. Activity: Demonstrated potent class III antiarrhythmic activity in vitro (Purkinje fiber assay) and in vivo, comparable to sematilide .
Benzimidazole-Benzamide Derivatives
- N-(Benzimidazol-1-yl methyl)-benzamide derivatives (e.g., compound 3a, 3g): Structural Similarity: Replace the imidazole ring with a benzimidazole core but retain the benzamide scaffold. Activity: Exhibited significant anti-inflammatory and analgesic effects (100 mg/kg dose) with reduced gastric toxicity .
Sulfanyl-Linked Heterocyclic Compounds
- S-Alkylated 1,2,4-triazoles (e.g., compounds 10–15 from ):
- Structural Similarity : Feature sulfanyl bridges connecting heterocycles (triazoles) to aryl groups.
- Synthesis : Prepared via base-mediated alkylation of triazole-thiones with α-halogenated ketones .
- Key Difference : The triazole-thione tautomerism (observed in IR spectra at 1247–1255 cm⁻¹ for νC=S) contrasts with the stable thione form in the target compound’s imidazole-sulfanyl linkage .
Thiophene-Containing Analogues
- Phenoxymethylbenzoimidazole-thiazole-triazole acetamides (e.g., compound 9c): Structural Similarity: Incorporate thiophene-like motifs (e.g., 4-fluorophenyl thiazole) but lack the imidazole-benzamide core. Key Difference: The acetamide-thiazole-triazole system may offer broader kinase inhibition compared to the target compound’s narrower imidazole focus.
Comparative Data Table
Key Research Findings and Contrasts
Synthetic Flexibility : The target compound’s imidazole-sulfanyl linkage offers stability under basic conditions, unlike triazole-thiones, which undergo tautomerism .
Bioactivity Trends : While N-substituted imidazole-benzamides excel in antiarrhythmic activity, the addition of a thiophen-2-ylmethyl group in the target compound may enhance blood-brain barrier penetration, as seen in thiophene-containing CNS drugs .
Spectroscopic Confirmation : The absence of νS-H (~2500–2600 cm⁻¹) in IR spectra confirms the thione form in the target compound, similar to S-alkylated triazoles .
Biological Activity
N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, an imidazole moiety, and a benzamide structure, which contribute to its diverse biological activities. The structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 382.54 g/mol |
| LogP | 4.7107 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of sulfur atoms and heterocycles can enhance the interaction with microbial enzymes, leading to effective inhibition of growth. For instance, derivatives of N-heterocyclic carbenes have shown promising results against various bacterial strains .
Anticancer Potential
Studies suggest that the compound may exert anticancer effects through multiple pathways:
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells by increasing reactive oxygen species (ROS) levels, leading to DNA damage and cell cycle arrest .
- Inhibition of Metastasis : Some derivatives display anti-metastatic properties by inhibiting key signaling pathways involved in cancer progression.
Case Studies
-
In Vitro Studies :
- A study assessed the cytotoxicity of related compounds on various cancer cell lines (e.g., HCT-116 and HeLa). Results indicated significant cell death at micromolar concentrations, suggesting a potential for development as an anticancer agent.
-
In Vivo Studies :
- Animal models treated with similar thiophene-based compounds showed reduced tumor size and improved survival rates compared to controls. The mechanism was attributed to the compound's ability to modulate immune responses and inhibit angiogenesis.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-methylphenyl)-N'-(thiophen-2-yl)urea | Moderate | High |
| 2-(thiophen-3-yl)-N-(4-fluorophenyl)acetamide | Low | Moderate |
| N-(thiophen-2-yl)-N'-(2-pyridinyl)urea | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
